2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide
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Overview
Description
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide is a compound that features a pyridine ring attached to an amino group and a sulfanylideneacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide typically involves the reaction of pyridine derivatives with appropriate amines and thiocarbonyl compounds. One common method involves the reaction of 4-aminopyridine with thiocarbonyl diimidazole under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiocarbonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated reagents, nucleophiles; reactions often require catalysts and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: A sulfonamide antibiotic with a similar pyridine structure.
Pyridin-2-yl derivatives: Compounds with pyridine rings substituted at different positions, exhibiting diverse biological activities.
Thiocarbonyl compounds: Molecules containing thiocarbonyl groups, used in various synthetic applications.
Uniqueness
2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide is unique due to its specific combination of a pyridine ring and a thiocarbonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific fields.
Properties
CAS No. |
717139-43-0 |
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Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
2-(pyridin-4-ylamino)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C7H7N3OS/c8-6(11)7(12)10-5-1-3-9-4-2-5/h1-4H,(H2,8,11)(H,9,10,12) |
InChI Key |
WXZATFLYCFQSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=S)C(=O)N |
Origin of Product |
United States |
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